PD-118057 vs. RPR260243: 7.4-Fold Greater hERG Current Enhancement at 10 μM
PD-118057 produces a substantially greater magnitude of hERG current enhancement compared to the Type 1 hERG agonist RPR260243. At 10 μM, PD-118057 increases hERG current by 111% in rabbit ventricular wedge preparations, whereas RPR260243 produces only a 15% increase at the identical concentration, representing a 7.4-fold greater current enhancement with PD-118057 [1].
| Evidence Dimension | hERG current enhancement magnitude |
|---|---|
| Target Compound Data | 111% increase in hERG current at 10 μM |
| Comparator Or Baseline | RPR260243: 15% increase in hERG current at 10 μM |
| Quantified Difference | 7.4-fold greater current enhancement |
| Conditions | Rabbit ventricular wedge preparation; 10 μM concentration |
Why This Matters
For laboratories requiring robust hERG activation signal-to-noise ratios in ex vivo cardiac preparations, PD-118057 provides 7.4-fold higher efficacy than the alternative RPR260243, reducing the compound quantity required for detectable effects.
- [1] Sigma-Aldrich. PD-118057 (P5624) Product Information. CAS 313674-97-4. View Source
